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molecular formula C10H6F3NO B1338872 5-(4-(Trifluoromethyl)phenyl)oxazole CAS No. 87150-14-9

5-(4-(Trifluoromethyl)phenyl)oxazole

Cat. No. B1338872
M. Wt: 213.16 g/mol
InChI Key: AWLRTWJIGOPGAP-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

The title compound was prepared according to the procedure of Example 1B, substituting 4-(trifluoromethyl)benzaldehyde for 3-fluoro-4-(trifluoromethyl)benzaldehyde and substituting p-toluenesulfonylmethyl isocyanide for 1-(1-isocyanoethylsulfonyl)-4-methylbenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])[CH:5]=[O:6].[N+:14]([CH:16](S(C1C=CC(C)=CC=1)(=O)=O)C)#[C-:15]>>[F:11][C:10]([F:13])([F:12])[C:9]1[CH:8]=[CH:7][C:4]([C:5]2[O:6][CH:16]=[N:14][CH:15]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])C(C)S(=O)(=O)C1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CN=CO1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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